molecular formula C18H26N2O2S B213936 2-[(Cyclopropylcarbonyl)amino]-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-[(Cyclopropylcarbonyl)amino]-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Número de catálogo B213936
Peso molecular: 334.5 g/mol
Clave InChI: WTDHMXCJNPZYNI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[(Cyclopropylcarbonyl)amino]-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as CPP-109, is a compound that has been extensively studied for its potential as a treatment for addiction and other neurological disorders. CPP-109 is a derivative of a naturally occurring compound called vigabatrin, which is used to treat epilepsy. CPP-109 has been shown to be effective in reducing drug-seeking behavior in animal models and has shown promise in clinical trials for the treatment of cocaine addiction.

Mecanismo De Acción

2-[(Cyclopropylcarbonyl)amino]-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide works by inhibiting the enzyme GABA-transaminase, which is involved in the breakdown of the neurotransmitter GABA. By inhibiting this enzyme, 2-[(Cyclopropylcarbonyl)amino]-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide increases the levels of GABA in the brain, which has been shown to reduce drug-seeking behavior in animal models.
Biochemical and Physiological Effects:
2-[(Cyclopropylcarbonyl)amino]-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to increase the levels of GABA in the brain, which has been associated with a reduction in drug-seeking behavior. It has also been shown to have anxiolytic and anticonvulsant effects in animal models.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 2-[(Cyclopropylcarbonyl)amino]-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. However, one limitation is that it has not yet been approved for use in humans, so its potential for clinical use is still uncertain.

Direcciones Futuras

There are several potential future directions for research on 2-[(Cyclopropylcarbonyl)amino]-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. One area of interest is its potential as a treatment for other neurological disorders, such as anxiety and depression. Another area of interest is its potential as a treatment for other types of addiction, such as alcohol and nicotine addiction. Additionally, further research is needed to determine the optimal dosing and administration of 2-[(Cyclopropylcarbonyl)amino]-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide for clinical use.

Métodos De Síntesis

2-[(Cyclopropylcarbonyl)amino]-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is synthesized through a multi-step process involving several chemical reactions. The starting material is a compound called 2-amino-6-tert-butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid, which is converted to an intermediate compound through a series of reactions. This intermediate is then reacted with cyclopropanecarbonyl chloride to form the final product, 2-[(Cyclopropylcarbonyl)amino]-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide.

Aplicaciones Científicas De Investigación

2-[(Cyclopropylcarbonyl)amino]-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been extensively studied for its potential as a treatment for addiction and other neurological disorders. It works by inhibiting an enzyme called GABA-transaminase, which is involved in the breakdown of the neurotransmitter GABA. By inhibiting this enzyme, 2-[(Cyclopropylcarbonyl)amino]-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide increases the levels of GABA in the brain, which has been shown to reduce drug-seeking behavior in animal models.

Propiedades

Nombre del producto

2-[(Cyclopropylcarbonyl)amino]-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Fórmula molecular

C18H26N2O2S

Peso molecular

334.5 g/mol

Nombre IUPAC

2-(cyclopropanecarbonylamino)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C18H26N2O2S/c1-4-18(2,3)11-7-8-12-13(9-11)23-17(14(12)15(19)21)20-16(22)10-5-6-10/h10-11H,4-9H2,1-3H3,(H2,19,21)(H,20,22)

Clave InChI

WTDHMXCJNPZYNI-UHFFFAOYSA-N

SMILES

CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3CC3

SMILES canónico

CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3CC3

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.